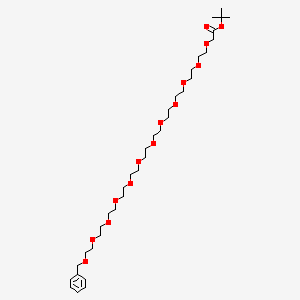

Benzyl-PEG11-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H62O14 |

|---|---|

Molecular Weight |

706.9 g/mol |

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C35H62O14/c1-35(2,3)49-34(36)32-48-30-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-9-37-11-13-39-15-17-41-19-21-43-23-25-45-27-29-47-31-33-7-5-4-6-8-33/h4-8H,9-32H2,1-3H3 |

InChI Key |

PTMDBOQPYNBRRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Benzyl-PEG11-Boc: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties, applications, and experimental considerations for Benzyl-PEG11-Boc, a heterobifunctional linker integral to advancements in therapeutic research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a high-purity, PEG-based linker designed for use in the synthesis of PROTAC molecules.[1] Its structure features a benzyl (B1604629) group at one terminus, a polyethylene (B3416737) glycol (PEG) chain with 11 ethylene (B1197577) glycol units, and a tert-butyloxycarbonyl (Boc) protected amine at the other end. This trifecta of components imparts a unique set of properties that are highly advantageous in the construction of complex bioconjugates.

The PEG component, a hydrophilic chain, significantly enhances the solubility and bioavailability of the molecules it is incorporated into.[2][3][4][5] The terminal benzyl and Boc groups serve as orthogonal protecting groups, allowing for sequential and controlled conjugation reactions. The Boc group can be readily removed under acidic conditions to reveal a primary amine, while the benzyl ether linkage offers a more robust protecting group that can be cleaved under specific reductive, oxidative, or strongly acidic conditions.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 706.86 g/mol | |

| Molecular Formula | C35H62O14 | |

| Appearance | Liquid | |

| Color | Colorless to light yellow | |

| Storage Conditions | -20°C for up to 3 years (pure form) |

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.

The structure of a PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. The this compound linker serves as the bridge, and its length and flexibility are critical for the proper orientation of the two ligands to facilitate the ubiquitination and subsequent degradation of the target protein.

Beyond PROTACs, the principles of using PEG linkers with orthogonal protecting groups are central to the broader field of bioconjugation, including the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Signaling Pathways and Experimental Workflows

The logical flow of utilizing this compound in a research context, particularly for PROTAC development, involves a series of well-defined steps from synthesis to biological evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and similar heterobifunctional linkers.

Boc Deprotection of the PEG Linker

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

Boc-protected PEG linker (e.g., this compound)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

(Optional) For neutralization to the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

PROTAC Synthesis via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) to the deprotected amine of the PEG linker.

Materials:

-

Deprotected Benzyl-PEG11-NH₂

-

Carboxylic acid-functionalized ligand (1.0 eq)

-

HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the deprotected Benzyl-PEG11-NH₂ to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Cleavage of the Benzyl Ether

The benzyl ether is a stable protecting group that can be cleaved under specific conditions. Catalytic hydrogenation is a common and mild method.

Materials:

-

Benzyl-ether containing compound

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Hydrogen gas (H₂)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

Procedure:

-

Dissolve the benzyl-ether containing compound in a suitable solvent in a flask appropriate for hydrogenation.

-

Carefully add Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with H₂ or a dedicated hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Note: This method is not suitable for substrates containing other reducible functional groups. Alternative methods for benzyl ether cleavage include using strong acids or oxidative reagents.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and bioconjugation. Its well-defined structure and the orthogonal nature of its protecting groups allow for a modular and controlled approach to the synthesis of complex molecules like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in innovative therapeutic research.

References

- 1. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]

- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

Benzyl-PEG11-Boc structure and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic application of Benzyl-PEG11-Boc, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Structure and Properties

This compound is a chemical linker molecule characterized by three key components: a benzyl (B1604629) group at one terminus, a polyethylene (B3416737) glycol (PEG) chain of 11 ethylene (B1197577) glycol units, and a tert-butyloxycarbonyl (Boc)-protected amine at the other terminus. The benzyl group serves as a stable protecting group for the terminal alcohol, while the Boc group provides acid-labile protection for the amine, allowing for sequential and controlled conjugation reactions. The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₃₅H₆₂O₁₄ | [1] |

| Molecular Weight | 706.86 g/mol | [1][2] |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO and DCM | |

| Storage Conditions | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months, 4°C for 2 weeks | [2] |

Role in PROTAC Development and Synthesis

This compound is a valuable tool in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.

The benzyl and Boc protecting groups on this compound allow for a controlled, stepwise synthesis of a PROTAC. For instance, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing E3 ligase ligand. Subsequently, the benzyl group can be removed via hydrogenolysis to expose a hydroxyl group, which can then be conjugated to a ligand for the protein of interest.

Representative Experimental Protocol: PROTAC Synthesis

The following is a representative, two-step protocol illustrating the use of a benzyl and Boc-protected PEG linker in the synthesis of a PROTAC. This protocol is based on established methods for PROTAC synthesis and demonstrates the utility of this compound.

Step 1: Coupling of E3 Ligase Ligand to the Deprotected Linker

This step involves the deprotection of the Boc group on this compound, followed by an amide coupling reaction with the carboxylic acid of an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide).

-

Boc Deprotection:

-

Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA v/v).

-

Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-linker intermediate is often used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the amine-linker intermediate and the E3 ligase ligand-COOH (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).

-

Add a peptide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS. Upon completion, purify the product by flash column chromatography or preparative HPLC.

-

Step 2: Deprotection of the Benzyl Group and Coupling of the Target Protein Ligand

The benzyl group is removed to reveal a terminal hydroxyl group, which is then coupled to the ligand for the protein of interest (POI).

-

Benzyl Deprotection (Hydrogenolysis):

-

Dissolve the product from Step 1 in a suitable solvent, such as ethanol (B145695) or methanol.

-

Add a palladium catalyst, such as 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected intermediate.

-

-

Final Coupling (example with a POI ligand containing a carboxylic acid):

-

Activate the hydroxyl group of the intermediate (e.g., by converting it to a better leaving group like a tosylate or mesylate) or activate the carboxylic acid of the POI ligand.

-

For coupling with a POI ligand-COOH, use standard coupling reagents like HATU/DIPEA in DMF, similar to the first amide bond formation.

-

Stir the reaction at room temperature until completion.

-

Purify the final PROTAC molecule using preparative HPLC.

-

Logical and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of PROTAC synthesis using a protected linker like this compound and the general signaling pathway of PROTAC-mediated protein degradation.

Caption: A logical workflow for the synthesis of a PROTAC using this compound.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

An In-Depth Technical Guide on the Mechanism of Action of Benzyl-PEG11-Boc in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PROTAC Technology and the Role of the Linker

PROTACs operate by hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

The linker is not merely a spacer but a crucial component that dictates the PROTAC's overall performance. Its length, composition, and flexibility influence:

-

Ternary Complex Formation: The linker must be of optimal length and flexibility to allow for a productive and stable ternary complex between the POI and the E3 ligase.[4][5]

-

Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, a key factor for bioavailability. Hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can enhance the aqueous solubility of often lipophilic PROTAC molecules.

-

Cell Permeability: The linker's properties can affect the PROTAC's ability to cross the cell membrane and reach its intracellular target.

Benzyl-PEG11-Boc: A Detailed Examination

This compound is a bifunctional linker characterized by three key components: a benzyl (B1604629) group, an 11-unit polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protecting group.

-

Polyethylene Glycol (PEG) Chain (11 units): The PEG component is the core of this linker. PEG chains are known to be hydrophilic, flexible, and biocompatible.

-

Increased Solubility: The ethylene (B1197577) glycol repeats enhance the water solubility of the PROTAC molecule, which can otherwise be limited by the often hydrophobic warhead and E3 ligase ligand.

-

Flexibility and Length: The 11-unit PEG chain provides a significant and flexible spacer, allowing the warhead and E3 ligase ligand to adopt multiple conformations to achieve a stable ternary complex. The length of the PEG linker is a critical parameter that needs to be optimized for each specific target and E3 ligase pair.

-

-

Benzyl Group: The benzyl group introduces a rigid, aromatic component to the linker. This can:

-

Provide Conformational Restriction: The rigidity of the benzyl group can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.

-

Engage in Pi-Stacking Interactions: The aromatic ring can potentially form pi-stacking interactions with amino acid residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.

-

-

Boc Protecting Group: The Boc group is a common protecting group for amines in organic synthesis. In the context of the this compound linker, it caps (B75204) one end, allowing for a controlled, stepwise synthesis of the PROTAC. The Boc group is typically removed under acidic conditions to reveal a primary amine, which can then be coupled to either the warhead or the E3 ligase ligand.

Quantitative Data Analysis

While specific degradation data (DC50 and Dmax) for PROTACs utilizing the this compound linker are not publicly available, the following tables summarize representative data from studies on PROTACs with long-chain PEG linkers. This data illustrates the critical impact of linker length on degradation efficacy.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

| PROTAC Compound | Linker Length (atoms) | ERα Degradation (at 1 µM) |

| PROTAC A | 12 | +++ |

| PROTAC B | 16 | +++++ |

| PROTAC C | 20 | ++ |

| PROTAC D | 24 | + |

Data is illustrative and based on trends observed in published studies.

Table 2: Quantitative Degradation Parameters for TANK-binding kinase 1 (TBK1) PROTACs with Varying Linker Lengths

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation | ~0 |

| 21 | 3 | 96 |

| 29 | 292 | 76 |

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.

These tables highlight that a direct correlation between linker length and degradation efficiency is not always observed. An optimal linker length exists for each PROTAC system, which needs to be determined empirically.

Experimental Protocols

Synthesis of a PROTAC using a Boc-Protected PEG Linker

This protocol provides a general, two-step methodology for synthesizing a PROTAC using a Boc-protected PEG linker like this compound. This example assumes the coupling of a carboxylic acid-functionalized warhead and an amine-functionalized E3 ligase ligand.

Step 1: Amide Coupling of the Warhead to the Boc-Protected Linker

-

Dissolve the carboxylic acid-functionalized warhead (1.0 eq) and Amine-PEG-Boc (1.1 eq) in anhydrous Dimethylformamide (DMF).

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere overnight.

-

Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Boc Deprotection and Coupling to the E3 Ligase Ligand

-

Dissolve the product from Step 1 in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C and stir the reaction at room temperature for 1-3 hours to remove the Boc protecting group.

-

Monitor the deprotection by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

-

Dissolve the deprotected intermediate and the E3 ligase ligand (with a suitable reactive group, e.g., a carboxylic acid) in anhydrous DMF.

-

Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature overnight.

-

Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

MTS Assay for Cell Viability

This assay determines the effect of the PROTAC on cell viability.

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours). Include a vehicle-only control.

-

-

MTS Reagent Addition:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until a color change is observed.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis

Caption: A representative workflow for the synthesis of a PROTAC.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western Blot analysis of protein degradation.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and PEG-based linkers like this compound offer a versatile platform for optimizing PROTAC properties. The combination of a flexible, hydrophilic PEG chain with a rigid benzyl group provides a unique set of characteristics that can be fine-tuned to enhance ternary complex formation, solubility, and ultimately, degradation efficacy. While the empirical determination of the optimal linker for any given target and E3 ligase pair remains a key challenge, a thorough understanding of the linker's mechanism of action, coupled with robust experimental validation, is essential for the successful development of novel protein-degrading therapeutics. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize and characterize PROTACs in their drug discovery efforts.

References

The Benzyl Group: A steadfast guardian in modern organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and natural product research, the strategic use of protecting groups is paramount. Among these, the benzyl (B1604629) (Bn) group stands out as a robust and versatile shield for hydroxyl and amino functionalities. Its widespread application stems from a desirable combination of stability across a broad spectrum of reaction conditions and the availability of reliable methods for its removal.[1][2] This technical guide provides a comprehensive overview of the benzyl protecting group, detailing its introduction, cleavage, and critical role in the synthesis of complex molecules, with a particular focus on applications in drug development.

Properties of the Benzyl Protecting Group

The benzyl group (Bn), structurally a phenylmethyl group (C6H5CH2-), is introduced to protect alcohols as benzyl ethers and amines as benzylamines. Its popularity is rooted in a number of key properties:

-

Stability : Benzyl ethers are remarkably stable to a wide range of reagents, including strong bases, nucleophiles, and mildly acidic conditions, making them compatible with many synthetic transformations.[1][2]

-

Facile Cleavage : Despite its stability, the benzyl group can be selectively removed under relatively mild, neutral conditions, most commonly through catalytic hydrogenolysis.[2] This orthogonality is a significant advantage in complex synthetic sequences.

-

Minimal Steric Hindrance : As a primary substituent, the benzyl group generally does not introduce significant steric bulk, allowing for subsequent reactions to proceed at or near the protected functional group.

Benzylation: The Introduction of the Benzyl Protecting Group

The most prevalent method for the introduction of a benzyl group onto an alcohol is the Williamson ether synthesis . This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a base, nucleophilically attacks a benzyl halide (typically benzyl bromide or chloride).

Mechanism of Benzylation (Williamson Ether Synthesis)

References

A Deep Dive into Boc Protection of PEG Linkers: A Technical Guide for Researchers

For Immediate Release

In the landscape of advanced drug development and bioconjugation, precise control over reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) protecting group has emerged as a cornerstone in the synthetic chemist's toolkit, particularly for the temporary masking of primary amines in polyethylene (B3416737) glycol (PEG) linkers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, experimental protocols, and applications of Boc protection in PEG linkers.

The strategic use of Boc-protected PEG linkers is instrumental in the stepwise and controlled synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The Boc group's stability under a range of conditions, coupled with its facile removal under mild acidic conditions, offers a robust and versatile approach to bioconjugation.[2][]

The Chemistry of Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is introduced to an amine-terminated PEG linker through a reaction with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O. This reaction is typically carried out in the presence of a base and results in the formation of a carbamate (B1207046) linkage, effectively rendering the amine non-nucleophilic.

Conversely, the removal of the Boc group, or deprotection, is achieved by acidolysis.[4] Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are commonly employed to cleave the carbamate bond, regenerating the free amine for subsequent conjugation steps.[5]

Applications in Drug Development and Bioconjugation

The versatility of Boc-protected PEG linkers makes them invaluable in numerous applications:

-

Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, a Boc-protected PEG linker can be conjugated to a cytotoxic drug. Following deprotection, the newly exposed amine on the PEG linker can then be coupled to an antibody.

-

PROTACs: Boc-protected PEG linkers are integral to the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.

-

Surface Modification: The controlled deprotection of Boc groups allows for the stepwise functionalization of surfaces, enabling the attachment of biomolecules for applications in biosensors and diagnostics.

-

Peptide Synthesis: The Boc protecting group is a classic tool in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and the kinetics of its removal are critical parameters in synthetic workflows. The following tables summarize representative quantitative data from the literature.

| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Amine-PEG-Carboxylate | (Boc)₂O (2 equiv) | DIPEA (6 equiv) | Dichloromethane | 3 | Quantitative | |

| Aniline | (Boc)₂O (1.2 equiv) | - | PEG-400 | 0.08 | 95 | |

| Cyclohexane-1,2-diamine | (Boc)₂O (1 equiv) | In situ HCl | Methanol | 1 | 66 | |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O (1 equiv) | - | Tetrahydrofuran | Overnight | 89 |

| Substrate | Reagent | Solvent | Temperature | Time | Notes | Reference |

| Boc-amino-PEG3-SSPy | 25-50% TFA | Dichloromethane | Room Temp | 30 min - 2 h | General Conditions | |

| Boc-protected PEG linker | 20-50% TFA | Dichloromethane | 0°C to Room Temp | 1-2 h | Standard Protocol | |

| Boc-protected amine | HCl, H₂SO₄, or MSA | Toluene (B28343)/Propan-2-ol | Not specified | Not specified | Second-order rate dependence on acid concentration |

Experimental Protocols

Detailed methodologies are crucial for reproducible results in the laboratory. Below are representative protocols for the Boc protection of an amine-terminated PEG linker and the subsequent deprotection.

Experimental Protocol 1: Boc Protection of Amine-PEG-Carboxylate

This protocol is adapted from a procedure described for the synthesis of a Boc-protected PEG carboxylate.

Materials:

-

Amine-PEG-Carboxylate derivative (e.g., MW 3000)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Centrifuge

-

Desiccator

Procedure:

-

Dissolve the amine-PEG-carboxylate derivative (1 equivalent, e.g., 250 mg, 75.7 µmol) in dichloromethane (e.g., 2 ml).

-

Add DIPEA (6 equivalents, e.g., 44 µl, 454 µmol) to the solution.

-

Add di-tert-butyl dicarbonate (2 equivalents, e.g., 33 mg, 151 µmol) to the reaction mixture.

-

Stir the reaction for 3 hours at room temperature.

-

Monitor the reaction for the disappearance of the free primary amine using a Kaiser test. A negative test indicates the completion of the reaction.

-

Concentrate the reaction mixture to approximately half its original volume.

-

Divide the concentrated mixture into two centrifuge tubes.

-

Add diethyl ether (e.g., 10 ml) to each tube to precipitate the product.

-

Centrifuge the tubes (e.g., at 10,000 rpm at 5°C for 7 minutes) to isolate the precipitate.

-

Decant the supernatant and repeat the diethyl ether wash to ensure the removal of impurities.

-

Dry the resulting white solid product in a desiccator. The expected yield is quantitative.

Experimental Protocol 2: Boc Deprotection using TFA/DCM

This protocol provides a standard method for the removal of the Boc protecting group from a PEG linker.

Materials:

-

Boc-protected PEG linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Toluene (optional, for co-evaporation)

-

Saturated aqueous sodium bicarbonate solution (optional, for neutralization)

-

Anhydrous sodium sulfate (B86663) (optional)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to the desired final concentration (e.g., 20-50% v/v) dropwise.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

(Optional) Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA salt of the deprotected amine.

-

(Optional, for neutralization to the free amine) Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

(Optional) Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Conclusion

The use of Boc protection for amine-terminated PEG linkers is a robust and essential strategy in modern chemical biology and drug development. A thorough understanding of the underlying chemistry, reaction conditions, and analytical monitoring techniques is critical for the successful implementation of this methodology. This guide provides a foundational overview to aid researchers in the strategic application of Boc-protected PEG linkers in their synthetic endeavors.

References

The First-Timer's Guide to PROTAC Synthesis: A Technical Focus on Benzyl-PEG11-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The choice of linker profoundly influences the PROTAC's efficacy, solubility, and pharmacokinetic properties. This technical guide provides an in-depth exploration of Benzyl-PEG11-Boc, a popular polyethylene (B3416737) glycol (PEG)-based linker, for researchers embarking on their first PROTAC synthesis. We will cover its core properties, provide detailed, step-by-step experimental protocols for its incorporation into a PROTAC, and present data in a structured format to facilitate understanding and application.

Introduction to PROTAC Technology

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] This catalytic mode of action allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful alternative to traditional small-molecule inhibitors.[4]

The linker is not merely a spacer; its length, composition, and flexibility are critical parameters that determine the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.

The Role of this compound in PROTAC Synthesis

This compound is a bifunctional linker that offers several advantages for PROTAC design and synthesis.

-

Polyethylene Glycol (PEG) Chain : The 11-unit PEG chain imparts hydrophilicity, which can enhance the aqueous solubility and cell permeability of the final PROTAC molecule. This is a crucial feature, as many PROTACs can be large and hydrophobic. The length of the PEG chain can also be systematically varied to optimize the distance between the two ligands for efficient ternary complex formation.

-

Benzyl (B1604629) Group : The benzyl group provides a stable, non-reactive terminus.

-

Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. In the context of PROTAC synthesis, the Boc group allows for the sequential and controlled coupling of the linker to the two ligands. Typically, the linker is first coupled to one ligand, then the Boc group is removed (deprotection) to reveal a primary amine, which can then be coupled to the second ligand. This modular approach simplifies the synthesis and purification process.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C35H62O14 |

| Molecular Weight | 706.86 g/mol |

| Appearance | Varies (typically a solid or viscous oil) |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and DCM. |

Note: The physical properties are based on commercially available information.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a modular, multi-step process. The general workflow involves the synthesis or acquisition of the POI ligand and the E3 ligase ligand, followed by their sequential coupling to the linker.

Caption: A generalized workflow for the modular synthesis of a PROTAC.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a PROTAC using this compound. These protocols assume a convergent synthesis strategy involving amide bond formation.

Protocol 1: Amide Coupling of Ligand A to this compound

This protocol describes the coupling of a carboxylic acid-functionalized ligand (Ligand A-COOH) to the amine end of the PEG linker after Boc deprotection (assuming a variant where the Boc group protects an amine on the linker, and the benzyl end is modified for coupling). A more common approach is to have a linker with an amine and another reactive group. For this guide, we will assume a commercially available Amine-PEG11-Benzyl linker where one end is an amine (after Boc deprotection) and the other can be functionalized.

A typical procedure involves activating the carboxylic acid of the first ligand (e.g., the POI ligand) and then reacting it with the free amine of the deprotected linker.

Materials and Reagents:

| Reagent/Material | Purpose |

| Ligand A-COOH | First binding moiety |

| Amine-PEG11-Benzyl | Linker |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide coupling reagent |

| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base |

| Anhydrous DMF (Dimethylformamide) | Reaction solvent |

| Ethyl acetate (B1210297), 5% LiCl solution, saturated NaHCO3, brine | Solvents for workup |

| Anhydrous Na2SO4 | Drying agent |

| Silica gel | For flash column chromatography |

| LC-MS system | For reaction monitoring and product analysis |

Procedure:

-

Dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add Amine-PEG11-Benzyl (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Ligand A-PEG11-Benzyl intermediate.

Protocol 2: Boc Deprotection

This protocol is for the removal of the Boc protecting group to reveal a terminal amine, which is necessary for the subsequent coupling step.

Materials and Reagents:

| Reagent/Material | Purpose |

| Boc-protected Intermediate | Substrate |

| TFA (Trifluoroacetic acid) | Strong acid for Boc cleavage |

| DCM (Dichloromethane) | Reaction solvent |

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

To ensure complete removal of TFA, co-evaporate the residue with DCM (3 times). The resulting amine is often obtained as a TFA salt and can be used in the next step without further purification.

Protocol 3: Final Amide Coupling to Ligand B

This final step couples the deprotected linker-ligand intermediate with the second ligand (Ligand B-COOH).

Materials and Reagents:

-

Deprotected Amine Intermediate (TFA salt)

-

Ligand B-COOH

-

HATU

-

DIPEA (note: extra equivalents are needed to neutralize the TFA salt)

-

Anhydrous DMF

-

Standard workup and purification reagents (as in Protocol 1)

Procedure:

-

Dissolve Ligand B-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.1 eq) and DIPEA (3.0-4.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the deprotected amine intermediate (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup as described in Protocol 1.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

Characterization and Data Presentation

Thorough characterization of the final PROTAC is essential. This typically involves LC-MS to confirm the mass and purity, and NMR spectroscopy to confirm the structure.

Illustrative PROTAC Degradation Data

Once synthesized and purified, the PROTAC's biological activity must be assessed. Key metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| PROTAC ID | Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |

| PROTAC-1 | This compound derived | Target X | CRBN | 50 | 95 |

| PROTAC-2 | This compound derived | Target X | VHL | 75 | 90 |

| PROTAC-3 | Benzyl-PEG8-Boc derived | Target X | CRBN | 120 | 85 |

| PROTAC-4 | Benzyl-PEG15-Boc derived | Target X | CRBN | 40 | 98 |

Note: This is representative data to illustrate how results would be presented. Actual values are highly dependent on the specific ligands and cell line used.

PROTAC Mechanism of Action: A Visual Guide

The ultimate goal of a PROTAC is to induce the degradation of a target protein. The following diagram illustrates this process.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The modular nature of PROTAC synthesis allows for the systematic optimization of their pharmacological properties. This compound serves as a versatile and valuable linker for researchers new to the field, offering a favorable balance of solubility, straightforward chemical handling, and the ability to achieve the necessary spatial orientation between the target and E3 ligase ligands. The protocols and conceptual frameworks provided in this guide are intended to equip scientists with the foundational knowledge to successfully synthesize and evaluate their first PROTAC molecules, paving the way for the development of novel therapeutics based on targeted protein degradation.

References

Benzyl-PEG11-Boc: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Benzyl-PEG11-Boc, a heterobifunctional PROTAC linker. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from general principles of its constituent functional groups—a benzyl (B1604629) group, a polyethylene (B3416737) glycol (PEG) chain with 11 ethylene (B1197577) oxide units, and a tert-butyloxycarbonyl (Boc) protecting group—and data from structurally similar molecules.

Core Concepts: Understanding the Molecular Structure

This compound is a molecule designed with distinct functionalities to facilitate the synthesis of Proteolysis Targeting Chimeras (PROTACs). The benzyl group provides a non-polar terminus, the PEG11 linker imparts hydrophilicity and flexibility, and the Boc-protected amine offers a stable yet readily deprotectable reactive site for conjugation.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The long PEG11 chain is expected to confer significant aqueous solubility.[1][2][3][4] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents are generally effective at dissolving both polar and moderately non-polar compounds. |

| Non-Polar Aprotic | Dichloromethane (DCM), Chloroform | Moderate to High | The benzyl group and the PEG backbone contribute to solubility in these solvents. |

| Non-Polar | Hexanes, Toluene | Low | The overall polarity of the molecule due to the PEG chain limits solubility in highly non-polar solvents. |

Stability Characteristics

The stability of this compound is primarily influenced by the lability of the Boc protecting group and the ether linkages within the PEG chain.

Table 2: Stability Profile of this compound under Various Conditions

| Condition | Expected Stability | Degradation Pathway |

| Acidic pH (e.g., pH < 4) | Low | Cleavage of the Boc group to reveal the primary amine. |

| Basic pH (e.g., pH > 9) | High | The Boc group and PEG chain are generally stable under basic conditions. |

| Elevated Temperature | Moderate | Prolonged exposure to high temperatures may lead to degradation of the PEG chain. |

| Oxidizing Agents | Moderate | The PEG chain can be susceptible to oxidative degradation. |

| Reducing Agents | High | The functional groups are generally stable to common reducing agents. |

| Long-term Storage (Solid) | High | Recommended storage at -20°C to 4°C, protected from moisture and light.[5] |

| Long-term Storage (in Solution) | Solvent Dependent | Solutions in aprotic solvents are generally more stable than in protic or aqueous solvents. |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of PEGylated small molecules like this compound. These should be adapted and optimized for specific experimental conditions.

Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method to assess the solubility of this compound in a range of solvents.

References

- 1. precisepeg.com [precisepeg.com]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. BOC-NH-PEG11-NH2 | CAS:890091-42-6 | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to Benzyl-PEG11-Boc: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG11-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document outlines its chemical properties, a representative synthesis protocol, and its significant applications in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Data Presentation

The physical and chemical properties of this compound are summarized in the table below. It is important to note that a specific CAS number for this molecule is not consistently reported in public databases, and the following data is based on information from chemical suppliers.

| Property | Value |

| Systematic Name | O-Benzyl-O'-(tert-butoxycarbonyl)-undecaethylene glycol |

| Molecular Formula | C₃₅H₆₂O₁₄ |

| Molecular Weight | 706.86 g/mol |

| Appearance | Pale yellow to colorless oil |

| Solubility | Soluble in DMSO, DCM, DMF |

Experimental Protocols

The synthesis of this compound involves a two-step process starting from undecaethylene glycol. The following protocols are representative methods for the synthesis of this heterobifunctional linker.

Protocol 1: Mono-benzylation of Undecaethylene Glycol

This procedure describes the selective protection of one terminal hydroxyl group of undecaethylene glycol with a benzyl (B1604629) group.

-

Materials:

-

Undecaethylene glycol

-

Sodium hydride (NaH)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve undecaethylene glycol (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution and stir for 30 minutes.

-

Slowly add benzyl bromide (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield mono-benzyl-undecaethylene glycol.

-

Protocol 2: Tert-butyloxycarbonylation of Mono-benzyl-undecaethylene Glycol

This protocol details the protection of the remaining terminal hydroxyl group with a tert-butoxycarbonyl (Boc) group.

-

Materials:

-

Mono-benzyl-undecaethylene glycol (from Protocol 1)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve mono-benzyl-undecaethylene glycol (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP to the solution.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

-

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

Caption: PROTAC-mediated protein degradation pathway.

Applications in Drug Development

This compound is a valuable tool in drug development, primarily serving as a heterobifunctional linker. Its structure, featuring a stable benzyl protecting group at one end and an acid-labile Boc protecting group at the other, allows for the sequential and controlled conjugation of different molecular entities.

The most prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are novel therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The PEG linker in a PROTAC, such as that derived from this compound, plays a crucial role in its function:

-

Spatial Orientation: The length and flexibility of the PEG chain are critical for the proper orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.

-

Physicochemical Properties: The hydrophilic nature of the PEG linker can improve the solubility and pharmacokinetic properties of the PROTAC molecule, which is often a challenge for these relatively large molecules.

-

Synthetic Versatility: The orthogonal protecting groups (Benzyl and Boc) on the linker allow for a modular and convergent synthetic strategy. One end of the linker can be deprotected and coupled to the E3 ligase ligand, followed by deprotection of the other end and coupling to the target protein ligand, or vice versa.

In a typical PROTAC synthesis, the Boc group of this compound can be removed under acidic conditions to reveal a primary alcohol, which can then be further functionalized or directly coupled to a carboxylic acid-containing E3 ligase ligand via esterification. Subsequently, the benzyl group can be removed by catalytic hydrogenolysis to expose the other terminal alcohol for conjugation to the target protein ligand. This stepwise approach allows for the efficient and controlled assembly of the final PROTAC molecule.

The Strategic Application of PEG11 Linkers in Modern Drug Discovery: A Technical Guide

Executive Summary: In the landscape of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical determinant of success. Among the various strategies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for optimizing the physicochemical and pharmacological properties of complex biologics. This technical guide delves into the core applications of PEG11 linkers—eleven-unit monodisperse polyethylene glycol chains—in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). We will explore how the distinct length and hydrophilic nature of PEG11 linkers address key challenges in drug development, supported by quantitative data, detailed experimental methodologies, and visual schematics to provide a comprehensive resource for researchers and drug development professionals.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer.[1][2] In drug discovery, PEGylation—the covalent attachment of PEG chains to a molecule—is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[3] Monodisperse, or discrete, PEG (dPEG®) linkers offer precise, single molecular weight chains, which is crucial for creating homogeneous drug conjugates with reproducible characteristics.[4]

A PEG11 linker consists of eleven repeating ethylene (B1197577) glycol units. Its key attributes include:

-

Enhanced Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of the conjugate. This is particularly vital for ADCs and PROTACs that often incorporate highly hydrophobic small molecule payloads, mitigating the risk of aggregation.[5]

-

Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and prolongs its circulation half-life in the bloodstream. This extended exposure can lead to greater accumulation at the target site.

-

Biocompatibility and Reduced Immunogenicity: The flexible PEG chain creates a protective hydration shell around the payload, shielding it from enzymatic degradation and recognition by the immune system.

-

Optimized Spatial Orientation: The defined length of a PEG11 linker provides a flexible and adequate spacer between the targeting and effector domains of a molecule, which is crucial for maintaining the binding affinity of an antibody in an ADC or enabling the formation of a productive ternary complex in a PROTAC.

Core Application: Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver potent cytotoxic agents specifically to cancer cells by leveraging the targeting ability of a monoclonal antibody. The linker is paramount, needing to be stable in circulation but allowing for payload release upon internalization into the target cell.

The Role of PEG11 Linkers in ADC Design

Hydrophobic payloads can cause ADCs to aggregate, leading to rapid clearance and potential immunogenicity, which limits the achievable drug-to-antibody ratio (DAR). Incorporating hydrophilic PEG linkers, such as PEG11, is a key strategy to overcome these limitations. A PEG11 linker enhances the overall solubility of the ADC, allowing for higher DARs without compromising its biophysical properties.

The general structure of a PEGylated ADC is visualized below.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl-PEG11-Boc PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein degradation machinery to selectively eliminate target proteins. A critical component of a PROTAC is the linker, which connects the target protein binder to the E3 ligase ligand. The linker's length, rigidity, and physicochemical properties significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), thereby affecting the efficiency of protein degradation. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.[1][2] This document provides a detailed protocol for the synthesis of a Benzyl-PEG11-Boc linker, a versatile building block for the construction of PROTACs. The benzyl (B1604629) group can serve as a stable aromatic handle or be part of the pharmacophore, while the Boc-protected amine provides a latent reactive site for conjugation to either the target protein binder or the E3 ligase ligand after deprotection.

Synthesis Overview

The synthesis of the this compound linker is proposed as a two-step process starting from the commercially available Benzyl-PEG11-alcohol. The first step involves the activation of the terminal hydroxyl group via tosylation. The subsequent step is a nucleophilic substitution of the tosylate with a protected amine source, followed by deprotection and subsequent Boc-protection to yield the final product. An alternative and more direct approach detailed below involves the reaction of the tosylated intermediate with an excess of ammonia (B1221849), followed by Boc-protection of the resulting primary amine.

Experimental Protocols

Part 1: Synthesis of Benzyl-PEG11-tosylate

This protocol outlines the conversion of the terminal hydroxyl group of Benzyl-PEG11-alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[2][3][4]

Materials:

-

Benzyl-PEG11-alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (TEA) or Pyridine

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve Benzyl-PEG11-alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq.) and a catalytic amount of DMAP to the stirred solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Benzyl-PEG11-tosylate by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Expected Outcome:

The product, Benzyl-PEG11-tosylate, is typically an oil or a waxy solid. The yield is expected to be in the range of 80-95%.

Part 2: Synthesis of Benzyl-PEG11-amine

This protocol describes the conversion of Benzyl-PEG11-tosylate to Benzyl-PEG11-amine via nucleophilic substitution with ammonia.

Materials:

-

Benzyl-PEG11-tosylate

-

Ammonia solution (e.g., 7 N in methanol (B129727) or concentrated aqueous ammonium (B1175870) hydroxide)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Benzyl-PEG11-tosylate (1.0 eq.) in a suitable solvent such as DCM or methanol in a sealed pressure vessel.

-

Add a large excess of ammonia solution (e.g., 10-20 equivalents).

-

Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature and carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.

-

Dissolve the residue in DCM and wash with deionized water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Benzyl-PEG11-amine.

-

The crude product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR, LC-MS). If necessary, purify by silica gel chromatography using a mobile phase containing a small percentage of triethylamine in DCM/methanol to prevent protonation of the amine on the silica.

Expected Outcome:

Benzyl-PEG11-amine is expected to be an oil or waxy solid. Yields can vary depending on the reaction conditions but are generally moderate to good.

Part 3: Synthesis of this compound

This final step involves the protection of the primary amine of Benzyl-PEG11-amine with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

Benzyl-PEG11-amine

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Benzyl-PEG11-amine (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Add triethylamine or DIPEA (1.5 eq.) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in the same solvent dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 2-12 hours at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |

| Benzyl-PEG11-alcohol | C₃₃H₆₀O₁₂ | 648.82 | - | Waxy Solid/Oil |

| Benzyl-PEG11-tosylate | C₄₀H₆₆O₁₄S | 803.01 | 80-95% | Oil/Waxy Solid |

| Benzyl-PEG11-amine | C₃₃H₆₁NO₁₁ | 647.84 | 50-70% | Oil/Waxy Solid |

| This compound | C₃₈H₆₉NO₁₃ | 747.95 | 85-95% | Oil/Waxy Solid |

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product. The characteristic peaks of the benzyl group, the PEG backbone, the tosyl group, and the Boc group should be identified and integrated.

-

Mass Spectrometry (MS): LC-MS or MALDI-TOF can be used to confirm the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): Purity of the final product can be assessed by analytical reverse-phase or normal-phase HPLC.

Visualization of the Synthesis Workflow

Caption: Synthetic route for this compound PROTAC linker.

References

Application Notes and Protocols: A Step-by-Step Guide to Benzyl-PEG11-Boc Conjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical bioconjugation technique used to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. This process can improve a molecule's solubility, stability, and circulation half-life while reducing its immunogenicity.[][2] This document provides a detailed, step-by-step guide for the conjugation of Benzyl-PEG11-Boc to a model protein. The protocol is divided into two main stages: the deprotection of the Boc-protected amine on the PEG linker and the subsequent conjugation of the resulting amine-functionalized PEG to an N-hydroxysuccinimide (NHS)-activated protein. This guide also covers methods for the purification and characterization of the final PEGylated conjugate.

Introduction

The this compound linker is a heterobifunctional PEG reagent. One terminus is protected by a benzyl (B1604629) (Bn) ether, which is stable under many reaction conditions, while the other terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is strategically employed due to its stability in a wide range of chemical environments and its straightforward removal under acidic conditions, typically with trifluoroacetic acid (TFA).[2]

This two-step conjugation strategy involves:

-

Deprotection: Removal of the Boc group to expose the reactive primary amine on the PEG linker.

-

Conjugation: Reaction of the newly formed amino-PEG with a target molecule. A common and efficient method is the reaction with an NHS-activated carboxyl group on a protein, which forms a stable amide bond.[3][4]

This application note will use a generic protein with available lysine (B10760008) residues as a model for conjugation. The protocols provided can be adapted for various biomolecules and small molecules.

Materials and Reagents

-

This compound

-

Target Protein (e.g., Bovine Serum Albumin - BSA)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4 (0.1 M phosphate, 0.15 M NaCl)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or similar)

-

Dialysis tubing or cassettes (with appropriate molecular weight cut-off)

-

SDS-PAGE gels and reagents

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Experimental Protocols

This section details the step-by-step procedures for the deprotection of this compound, activation of the target protein, conjugation, and subsequent purification and analysis of the product.

Diagram of the Experimental Workflow```dot

Caption: Chemical pathway of Boc deprotection and conjugation.

Protocol 3: Purification of the PEGylated Protein

-

Method Selection: Size-Exclusion Chromatography (SEC) is a highly effective method for separating the larger PEGylated protein from smaller, unreacted PEG linkers and quenching reagents. Dialysis can also be used for this purpose.

-

SEC Procedure:

-

Equilibrate the SEC column (e.g., a pre-packed PD-10 desalting column or a larger chromatography column) with PBS, pH 7.4.

-

Load the quenched reaction mixture onto the column.

-

Elute the sample with PBS, collecting fractions.

-

Monitor the column eluent by measuring absorbance at 280 nm to detect protein-containing fractions. The PEGylated protein will typically elute first, followed by the smaller, unreacted species.

-

-

Pooling and Concentration: Pool the fractions containing the purified PEGylated protein. If necessary, concentrate the sample using centrifugal filter units with an appropriate molecular weight cut-off.

Protocol 4: Characterization of the Conjugate

-

SDS-PAGE Analysis:

-

Run samples of the un-PEGylated protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.

-

Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, causing the band to shift upwards in the gel compared to the unmodified protein. The extent of the shift corresponds to the number of PEG chains attached.

-

-

Mass Spectrometry (MS):

-

Analyze the purified conjugate by MALDI-TOF or ESI-MS to confirm the covalent attachment of the PEG linker and to determine the degree of PEGylation (the number of PEG molecules per protein).

-

The mass of the conjugate will be the mass of the protein plus the mass of each attached Benzyl-PEG11 moiety.

-

Data Presentation

The efficiency and outcome of the conjugation reaction can be summarized in the following table. The values presented are illustrative and should be determined empirically for each specific protein and reaction condition.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Protein Concentration | 2 mg/mL | 5 mg/mL | 5 mg/mL |

| Molar Ratio (PEG:Protein) | 10:1 | 20:1 | 50:1 |

| Reaction Time (hours) | 2 | 2 | 4 |

| Reaction Temperature | 25°C | 25°C | 4°C |

| *Degree of PEGylation ** | 1-2 | 3-4 | 3-5 |

| Conjugation Efficiency (%) | ~60% | ~85% | ~80% |

| Yield of Purified Conjugate | ~50% | ~70% | ~65% |

*Degree of PEGylation refers to the average number of PEG molecules conjugated per protein molecule, as determined by Mass Spectrometry.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Boc Deprotection | - Insufficient TFA concentration or reaction time.- Water contamination in the reaction. | - Increase TFA concentration to 50-100%.- Extend reaction time and monitor by TLC/LC-MS.- Ensure use of anhydrous DCM. |

| Low PEGylation Efficiency | - Inactive PEG-amine (hydrolysis).- Low reactivity of protein amines.- Presence of amine-containing buffers. | - Use freshly deprotected PEG-amine.- Increase the pH of the conjugation buffer to 8.0-8.5.- Ensure the use of amine-free buffers (e.g., PBS, borate). |

| Protein Precipitation | - High protein concentration.- Intermolecular cross-linking.- Inappropriate buffer conditions. | - Reduce the protein concentration.- Decrease the molar ratio of PEG to protein.- Optimize buffer pH and ionic strength. |

| Poor Separation during SEC | - Inappropriate column choice.- Non-specific interactions with the column matrix. | - Select a column with the appropriate fractionation range.- Add salt (e.g., 150 mM NaCl) to the mobile phase to reduce ionic interactions. |

References

Application Notes and Protocols: Orthogonal Deprotection Strategy for Benzyl-PEG11-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex biomolecules and drug conjugates, the strategic use of protecting groups is essential for achieving precise chemical modifications. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, enabling stepwise synthesis and modification. This document provides detailed application notes and protocols for the orthogonal deprotection of a heterobifunctional linker, Benzyl-PEG11-Boc. This linker contains two distinct protecting groups: a Benzyl (Bn) ether and a tert-butyloxycarbonyl (Boc) carbamate.

The Boc group is a widely used amine protecting group that is readily cleaved under acidic conditions.[1][2][3] In contrast, the Benzyl group, commonly used to protect alcohols and carboxylic acids, is stable to acidic conditions but can be selectively removed by catalytic hydrogenolysis.[4][5] This difference in reactivity forms the basis of a powerful orthogonal strategy, allowing for the selective deprotection of either the Boc-protected amine or the Benzyl-protected functional group, while the other remains intact. This enables directional and sequential conjugation of different molecular entities to the PEG linker.

Orthogonal Deprotection Strategy

The core of this strategy lies in the ability to selectively address either the Boc or the Benzyl group with specific reagents that do not affect the other.

-

Boc Group Removal: Achieved through treatment with a strong acid, typically trifluoroacetic acid (TFA), in an appropriate solvent like dichloromethane (B109758) (DCM).

-

Benzyl Group Removal: Accomplished via catalytic hydrogenolysis, which involves hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).

This orthogonality is depicted in the logical workflow below.

Caption: Orthogonal deprotection of this compound.

Data Presentation

The following tables summarize the typical reaction conditions and expected outcomes for the selective deprotection of this compound.

Table 1: Selective Boc Group Deprotection

| Parameter | Condition | Expected Outcome |

| Reagent | Trifluoroacetic Acid (TFA) | >95% deprotection |

| Solvent | Dichloromethane (DCM) | - |

| TFA Concentration | 20-50% (v/v) in DCM | - |

| Temperature | Room Temperature (20-25 °C) | - |